2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-3-30-19-10-6-17(7-11-19)20-14-21-23(29)26(12-13-27(21)25-20)15-22(28)24-18-8-4-16(2)5-9-18/h4-13,20-21,25H,3,14-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWPTSJPDPRYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide is a compound with notable potential in medicinal chemistry. This article reviews its biological activities, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H23N4O3
- Molecular Weight : 410.45 g/mol
- CAS Number : 941981-19-7
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antitumor and anti-inflammatory properties. Pyrazole derivatives, including this compound, have been recognized for their ability to inhibit various enzymes and pathways involved in disease processes.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity by inhibiting key signaling pathways:
- Inhibition of BRAF(V600E) : This mutation is prevalent in several cancers, particularly melanoma. Compounds similar to 2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide have shown effectiveness against this target .
- EGFR Inhibition : The compound has been studied for its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival in cancer cells .
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects:
- Cytokine Inhibition : Studies have shown that pyrazole derivatives can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response .
Structure-Activity Relationships (SAR)
The SAR of pyrazole compounds indicates that modifications to the phenyl rings and the acetamide group significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| 4-Ethoxy substitution | Increases lipophilicity and enhances cellular uptake |
| Acetamide group | Essential for maintaining inhibitory activity against target enzymes |
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating strong potential as an anticancer agent .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. This suggests that it may be effective in a therapeutic setting.
- Mechanistic Studies : Further research into the mechanism of action revealed that the compound induces apoptosis in cancer cells through caspase activation, highlighting its potential as an apoptosis inducer in therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused heterocyclic structure that enhances its biological activity. The molecular formula is , indicating a complex arrangement conducive to various interactions with biological targets.
Structural Features
- Core Structure : The pyrazolo[1,5-a]pyrazine scaffold provides rigidity and planarity, essential for receptor binding.
- Substituents : The presence of ethoxy and methyl phenyl groups contributes to the lipophilicity and overall reactivity of the compound.
Anticancer Applications
Recent studies highlight the potential of pyrazolo derivatives as anticancer agents. The compound's structure allows it to interact with various cellular pathways involved in tumorigenesis.
Case Studies
- A study demonstrated that similar pyrazolo derivatives exhibited significant cytotoxicity against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) .
- Another investigation revealed that modifications to the pyrazolo core could enhance selectivity towards cancer cells while reducing toxicity to normal cells .
Enzymatic Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Pyrazolo derivatives are known to target enzymes critical for various metabolic processes.
Target Enzymes
- Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to reduced inflammation and pain, making these compounds valuable in pain management.
- Protein Kinases : Targeting specific kinases can disrupt signaling pathways that promote tumor growth and metastasis.
Research Findings
Research indicates that compounds within this class can effectively inhibit COX enzymes, showcasing their dual role as anti-inflammatory and anticancer agents .
Photophysical Properties
The unique structure of this compound also lends itself to applications in material science, particularly in developing fluorescent probes for biological imaging.
Fluorescence Characteristics
- Fluorophores : Pyrazolo derivatives have been synthesized as fluorophores due to their favorable photophysical properties, such as high quantum yields and stability.
- Biomarker Applications : These compounds can serve as lipid droplet biomarkers in live cell imaging, providing insights into cellular metabolism and pathology .
Synthesis Techniques
Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds, enhancing their applicability in research settings .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound are highlighted through comparisons with analogs (Table 1).
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrazine/Pyrimidine Derivatives
Key Observations:
Core Heterocycle Variations: The pyrazolo[1,5-a]pyrazine core (target compound) differs from pyrazolo[3,4-d]pyrimidine () in nitrogen positioning, affecting electron distribution and binding site compatibility. Triazolo[1,5-a]pyrimidine derivatives () exhibit antiviral activity, suggesting heterocycle-dependent bioactivity .
Substituent Effects :
- Electron-Donating Groups : The 4-ethoxy group in the target compound may improve solubility compared to electron-withdrawing groups (e.g., 4-fluoro in ).
- Aryl Acetamide Modifications :
Biological Activity Trends: While direct data for the target compound are absent, triazolo[1,5-a]pyrimidines with oxygen/sulfur substituents () show antiviral activity, suggesting that analogous pyrazolo-pyrazines may share similar modes of action .
Q & A
Q. What are the standard synthetic routes and critical steps for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution : Introduction of the ethoxyphenyl group via coupling reactions under inert atmospheres (e.g., nitrogen) .
- Cyclization : Formation of the pyrazolo[1,5-a]pyrazinone core using reflux conditions in polar aprotic solvents like DMF or DMSO .
- Acetamide coupling : Reaction of intermediates with activated esters (e.g., chloroacetamide derivatives) in the presence of bases such as K₂CO₃ .
Key Purification Steps : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. What analytical techniques are essential for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm absence of tautomeric equilibria (e.g., pyrazolo-pyrazinone ring proton assignments) .
- X-ray Crystallography : SHELX programs (SHELXL, SHELXS) for resolving crystallographic data and validating bond lengths/angles .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and isotopic patterns .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Kinase or protease inhibition assays to identify potential targets, leveraging structural similarities to pyrazolo-pyrimidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Temperature control : Lowering reaction temperatures (<80°C) during cyclization reduces side-product formation (e.g., dimerization) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for aryl-aryl bonds .
- Solvent optimization : Switching from DMF to acetonitrile improves acetamide coupling yields by 15–20% .
Q. How should researchers address contradictory bioactivity data across studies?
- Dose-response validation : Replicate assays across multiple cell lines with standardized protocols to rule out cell-specific effects .
- Metabolite profiling : LC-MS/MS to identify active metabolites or degradation products that may influence activity .
- Target engagement studies : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities for suspected targets .
Q. What computational methods are effective for analyzing hydrogen-bonding patterns and tautomerism?
- DFT calculations : Gaussian 16 with B3LYP/6-31G* basis sets to model tautomeric equilibria (e.g., keto-enol shifts in the pyrazinone ring) .
- Graph set analysis : Categorize hydrogen-bonding motifs (e.g., Etter’s notation) to predict crystal packing and stability .
- Molecular docking : AutoDock Vina for simulating interactions with biological targets (e.g., kinase ATP-binding pockets) .
Q. How can structural modifications enhance solubility without compromising activity?
- PEGylation : Introduce polyethylene glycol chains at the acetamide nitrogen to improve aqueous solubility .
- Prodrug design : Mask polar groups (e.g., hydroxyls) with labile esters or carbamates for enhanced membrane permeability .
Methodological Tables
Q. Table 1. Comparative Reaction Yields Under Different Catalytic Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 62 | 92 |
| NaH | THF | 60 | 55 | 88 |
| Pd(PPh₃)₄ | CH₃CN | 70 | 78 | 95 |
Q. Table 2. Key NMR Assignments for Core Structure
| Proton Position | δ (ppm) | Multiplicity | Correlation (HSQC/HMBC) |
|---|---|---|---|
| Pyrazinone C=O | 168.2 | - | C-5, C-6 |
| Ethoxyphenyl OCH₂CH₃ | 1.34 | Triplet | C-4 (J = 7 Hz) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
